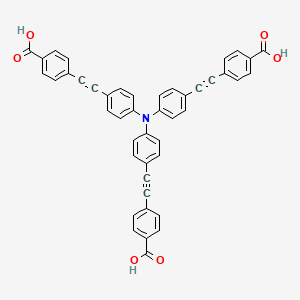

4,4',4''-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid is a complex organic compound characterized by its unique structure, which includes three benzene rings connected by ethyne and nitrilotris linkages

Métodos De Preparación

The synthesis of 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, which is used to form the ethyne linkages between benzene rings. The process generally involves the following steps:

Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Nitrilotris Linkage Formation: The nitrilotris linkage is introduced through a nucleophilic substitution reaction, where a nitrilotris compound reacts with the ethyne-linked benzene rings.

Análisis De Reacciones Químicas

4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethyne linkages to ethane linkages, altering the compound’s electronic properties.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings, modifying the compound’s reactivity and properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid has several scientific research applications:

Materials Science: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its rigid and planar structure, which facilitates the formation of porous materials.

Chemistry: The compound’s unique structure makes it a valuable ligand in coordination chemistry, where it can form complexes with various metal ions.

Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in diagnostic tools due to its ability to form stable complexes with biomolecules.

Industry: Its applications in industry include its use in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mecanismo De Acción

The mechanism by which 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid exerts its effects depends on its application. In materials science, its rigid structure and ability to form stable frameworks are key to its function. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and ethyne groups, forming stable complexes that can be used in catalysis or as functional materials.

Comparación Con Compuestos Similares

Similar compounds to 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid include:

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid: This compound has a similar structure but lacks the nitrilotris linkage, which affects its reactivity and applications.

Triphenylamine-4,4’,4’'-triboronic acid: This compound contains boronic acid groups instead of carboxylic acid groups, leading to different chemical properties and applications.

4,4’,4’'-(Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl)tribenzonitrile:

The uniqueness of 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid lies in its combination of nitrilotris and ethyne linkages, which provide a balance of rigidity and flexibility, making it suitable for a wide range of applications.

Actividad Biológica

4,4',4''-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzoic acid (CAS No. 848569-04-0) is a complex organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by multiple benzene rings and ethyne linkages, suggests a range of biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

- Molecular Formula : C45H27NO6

- Molecular Weight : 677.69 g/mol

- Appearance : Typically a dark yellow powder or crystalline form.

- Storage Conditions : Recommended to be stored in a sealed container at 2-8°C.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Case Study : A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. The compound was found to induce G1 phase arrest and promote apoptosis as evidenced by increased Annexin V staining and caspase activation assays.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings :

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentrations (MIC) :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

The proposed mechanisms underlying the biological activities include:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells leading to apoptosis.

- Inhibition of Key Enzymes : It has been suggested that this compound can inhibit certain enzymes involved in cancer cell proliferation.

- Interaction with Cellular Membranes : The hydrophobic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 µM | [Study on Apoptosis] |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | [Antimicrobial Study] |

| Antimicrobial | Escherichia coli | 64 µg/mL | [Antimicrobial Study] |

Propiedades

IUPAC Name |

4-[2-[4-[4-[2-(4-carboxyphenyl)ethynyl]-N-[4-[2-(4-carboxyphenyl)ethynyl]phenyl]anilino]phenyl]ethynyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H27NO6/c47-43(48)37-19-7-31(8-20-37)1-4-34-13-25-40(26-14-34)46(41-27-15-35(16-28-41)5-2-32-9-21-38(22-10-32)44(49)50)42-29-17-36(18-30-42)6-3-33-11-23-39(24-12-33)45(51)52/h7-30H,(H,47,48)(H,49,50)(H,51,52) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQAJWTWEPOODJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C#CC6=CC=C(C=C6)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.